molecular formula C8H11NO2 B070563 Methyl 3-methyl-2H-pyridine-1-carboxylate CAS No. 195200-52-3

Methyl 3-methyl-2H-pyridine-1-carboxylate

Cat. No. B070563
CAS RN: 195200-52-3
M. Wt: 153.18 g/mol
InChI Key: YRROOELYRCVOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2H-pyridine-1-carboxylate (MPC) is a heterocyclic organic compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized through various methods, including the Hantzsch reaction, the Friedländer synthesis, and the Pinner reaction.

Mechanism Of Action

Methyl 3-methyl-2H-pyridine-1-carboxylate has been found to have a variety of mechanisms of action. It has been shown to inhibit the growth of cancer cells, to have anti-inflammatory properties, and to act as an antioxidant. It has also been found to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Methyl 3-methyl-2H-pyridine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, to reduce oxidative stress, and to improve the function of the immune system. It has also been found to reduce the levels of inflammatory cytokines and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 3-methyl-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize, and it is stable under a variety of conditions. It is also relatively inexpensive compared to other compounds. However, Methyl 3-methyl-2H-pyridine-1-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

There are several future directions for the research on Methyl 3-methyl-2H-pyridine-1-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Methyl 3-methyl-2H-pyridine-1-carboxylate and its effects on different types of cancer cells. Additionally, there is a need for more research on the safety and toxicity of Methyl 3-methyl-2H-pyridine-1-carboxylate, particularly in animal models. Finally, there is a need for more research on the potential therapeutic applications of Methyl 3-methyl-2H-pyridine-1-carboxylate, particularly in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, Methyl 3-methyl-2H-pyridine-1-carboxylate is a heterocyclic organic compound that has a wide range of scientific research applications. It is synthesized through various methods, including the Hantzsch reaction, the Friedländer synthesis, and the Pinner reaction. Methyl 3-methyl-2H-pyridine-1-carboxylate has been found to have a variety of mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-methyl-2H-pyridine-1-carboxylate, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications.

Synthesis Methods

The Hantzsch reaction is one of the most common methods used to synthesize Methyl 3-methyl-2H-pyridine-1-carboxylate. This reaction involves the condensation of acetaldehyde, ammonia, and ethyl acetoacetate in the presence of a catalyst. The Friedländer synthesis involves the condensation of an aldehyde or ketone with an amino acid in the presence of an acid catalyst. The Pinner reaction involves the reaction of an amide with an acid chloride in the presence of a Lewis acid catalyst.

Scientific Research Applications

Methyl 3-methyl-2H-pyridine-1-carboxylate has been widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a precursor for the synthesis of pyridine derivatives and other heterocyclic compounds.

properties

CAS RN

195200-52-3

Product Name

Methyl 3-methyl-2H-pyridine-1-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 3-methyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-7-4-3-5-9(6-7)8(10)11-2/h3-5H,6H2,1-2H3

InChI Key

YRROOELYRCVOKF-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1)C(=O)OC

Canonical SMILES

CC1=CC=CN(C1)C(=O)OC

synonyms

1(2H)-Pyridinecarboxylicacid,3-methyl-,methylester(9CI)

Origin of Product

United States

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